8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
8-carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4/c13-10(17)9-11-15-6(12(18)19)4-7(16(11)5-14-9)8-2-1-3-20-8/h1-5H,(H2,13,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEBBBZQETVUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC3=C(N=CN23)C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid typically involves multicomponent reactions (MCRs) that allow for the efficient construction of the heterocyclic core. One common method involves the reaction of 5-aminoimidazole-4-carbonitrile with tert-butyl isocyanide and propargylic aldehydes in the presence of iodine in tetrahydrofuran (THF) at room temperature . This method enables the formation of the imidazo[1,5-a]pyrimidine ring system through an intramolecular rearrangement.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reaction with alcohols or amines.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of imidazo[1,5-a]pyrimidine compounds exhibit antiviral properties. For instance, studies have shown that similar compounds can disrupt viral polymerase interactions, which are critical for viral replication. This mechanism suggests that 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid may also possess antiviral capabilities against RNA viruses such as influenza and coronaviruses .
Antibacterial Properties
Preliminary studies have highlighted the antibacterial potential of related pyrimidine derivatives. Compounds within this class have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Although specific data on 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid is limited, its structural analogs suggest a promising avenue for antibacterial research .
Enzyme Inhibition
The imidazo-pyrimidine scaffold has been associated with enzyme inhibition activities. Specifically, compounds with similar structures have been investigated as inhibitors of kinases involved in cancer progression. The potential application of 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid in this area could pave the way for novel cancer therapies targeting specific signaling pathways .
Synthesis and Characterization
A study focused on synthesizing various substituted imidazo-pyrimidines revealed that modifications to the core structure significantly affect biological activity. The synthesis involved multiple steps including cyclization reactions that yield high-purity products suitable for biological testing. Such methodologies are essential for advancing the understanding of structure-activity relationships (SAR) in this class of compounds .
Biological Evaluation
In vitro assays have been conducted to evaluate the biological activity of related compounds. For instance, antibacterial assays showed varying degrees of effectiveness against standard bacterial strains compared to established antibiotics like ciprofloxacin. These findings underscore the need for further exploration into the pharmacological profiles of 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives .
Mechanism of Action
The mechanism of action of 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the imidazo[1,5-a]pyrimidine core allows for interactions with nucleic acids and proteins, potentially leading to inhibition of enzymatic activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid with structurally analogous compounds, highlighting key differences in substituents, physicochemical properties, and applications:
Structural and Functional Insights
- Furan’s oxygen atom may enhance solubility compared to purely hydrocarbon substituents. Carbamoyl vs.
- Pharmacological Relevance: Imidazo[1,5-a]pyridine/pyrimidine scaffolds are prominent in kinase inhibition (e.g., cyclin-dependent kinase inhibitors in ) and GABAA receptor modulation (e.g., ). The target compound’s carboxylic acid group may mimic endogenous substrates, enhancing binding to enzymatic active sites. Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability and blood-brain barrier penetration, whereas the target compound’s furan moiety may prioritize peripheral tissue targeting.
Photophysical Applications :
- Imidazo[1,5-a]pyridine derivatives with large Stokes shifts (e.g., ) are used as solvatochromic probes for lipid bilayers. The pyrimidine analog’s extended π-system could further redshift emission wavelengths, improving imaging resolution.
Biological Activity
8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 2470437-91-1) is a derivative of imidazopyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Information
The molecular formula of 8-carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid is , with a molecular weight of 272.22 g/mol. The compound's structure includes a furan ring and an imidazopyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds within the imidazopyrimidine class exhibit a range of biological activities, including:
- Anticancer properties : Several studies have demonstrated that derivatives of imidazopyrimidine can inhibit cancer cell proliferation.
- Anti-inflammatory effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Antimicrobial activity : Some derivatives show efficacy against various bacterial and fungal strains.
Anticancer Activity
A significant area of research involves the anticancer properties of 8-carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.09 | Induction of apoptosis |
| A549 | 0.03 | Cell cycle arrest |
| HepG2 | 0.12 | Inhibition of proliferation |
These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated in various models. For instance, it was found to inhibit the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation.
The precise mechanisms by which 8-carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid exerts its biological effects are still under investigation. However, preliminary studies indicate:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Impact on Cell Cycle Regulation : It may interfere with cell cycle checkpoints, leading to cell cycle arrest.
Case Studies
A recent study analyzed the effects of this compound on various cancer cell lines and reported promising results regarding its cytotoxicity and selectivity towards cancer cells over normal cells. For example:
- Study Findings : The compound exhibited a selective cytotoxic effect on MCF-7 cells with minimal toxicity towards normal fibroblast cells (WI38), indicating a favorable therapeutic index.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid?
A multi-step approach is typically employed, starting with the condensation of furan-2-carbaldehyde with pyrimidine precursors to form the imidazo[1,5-a]pyrimidine core. Cyclization reactions using carbamoylating agents (e.g., urea or thiourea derivatives) are critical for introducing the carbamoyl group. Post-cyclization carboxylation at the 2-position can be achieved via hydrolysis of ester intermediates or direct carboxylation under acidic conditions. Key steps should be monitored using TLC or HPLC to ensure intermediate purity. For analogous compounds, microwave-assisted synthesis has improved yields in heterocyclic systems .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
1H and 13C NMR are indispensable for confirming the imidazo[1,5-a]pyrimidine scaffold and substituent positions. The furan ring’s protons resonate between δ 6.3–7.5 ppm, while the carbamoyl group (-CONH2) appears as a broad singlet near δ 6.8–7.2 ppm. IR spectroscopy identifies key functional groups: N-H stretches (~3350 cm⁻¹ for carbamoyl) and C=O stretches (~1700 cm⁻¹ for carboxylic acid). High-resolution mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns confirming structural integrity .
Advanced: How can computational modeling predict the compound’s reactivity in biological systems?
Density Functional Theory (DFT) calculations optimize the molecule’s geometry and electron distribution, identifying nucleophilic/electrophilic sites (e.g., carbamoyl group or furan ring). Molecular docking studies with target proteins (e.g., enzymes in metabolic pathways) assess binding affinity and orientation. For example, furan’s π-π stacking interactions and hydrogen bonding via the carboxylic acid group can be modeled to predict inhibition mechanisms. Solvent effects should be incorporated using polarizable continuum models (PCM) .
Advanced: How should researchers address contradictory spectroscopic data during characterization?
Contradictions often arise from impurities or tautomeric equilibria. For example, unexpected splitting in NMR may indicate residual solvents or unreacted intermediates. Purify via column chromatography (silica gel, gradient elution) and re-analyze. If tautomerism is suspected (common in imidazo-pyrimidines), variable-temperature NMR or 2D-COSY experiments can resolve dynamic equilibria. Cross-validate with IR and MS to confirm functional groups .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid side reactions.
- Catalysis : Palladium catalysts (e.g., Pd/C) improve cyclization efficiency in heteroaromatic systems.
- Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity for the imidazo-pyrimidine core.
- Workup protocols : Acid-base extraction removes unreacted starting materials, while recrystallization (ethanol/water) enhances final purity .
Basic: What is the compound’s reactivity with common nucleophiles or electrophiles?
The carbamoyl group (-CONH2) is susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions to form carboxylic acid derivatives). The furan ring undergoes electrophilic substitution at the 5-position due to electron-rich π-systems. The carboxylic acid moiety can participate in salt formation (e.g., with amines) or esterification. Reactivity studies should be conducted in anhydrous conditions to avoid competing hydrolysis .
Advanced: How can researchers analyze the compound’s metabolic stability in vitro?
Use liver microsomes (human or rodent) to assess Phase I metabolism. Incubate the compound with NADPH-regenerating systems and monitor degradation via LC-MS/MS. Identify metabolites using fragmentation patterns: hydroxylation at the furan ring or imidazo-pyrimidine core is common. Compare half-life (t1/2) and intrinsic clearance (CLint) to benchmark compounds. For Phase II metabolism, add UDPGA or PAPS to evaluate glucuronidation/sulfation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
